4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione
Description
This compound belongs to the furo[2,3-d]pyrimidine class, characterized by a fused furan and pyrimidine ring system. Its structure includes:
- 3-(4-Chlorophenyl) substituent: Provides hydrophobic and electron-withdrawing effects.
- 5,6-Bis(furan-2-yl) groups: Contribute π-π stacking interactions and modulate solubility.
- 2-Thione moiety: Increases electrophilicity and metal-binding capacity.
Molecular Formula: C₂₀H₁₃ClN₄O₃S Molar Mass: 436.86 g/mol CAS Registry: Not explicitly listed in evidence, but structurally related analogs (e.g., 685106-49-4 in ) share core features.
Properties
IUPAC Name |
4-amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O3S/c21-11-5-7-12(8-6-11)24-18(22)16-15(13-3-1-9-25-13)17(14-4-2-10-26-14)27-19(16)23-20(24)28/h1-10H,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHGXWFPNANSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(OC3=NC(=S)N(C(=C23)N)C4=CC=C(C=C4)Cl)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione typically involves multi-step reactions. One common method includes the condensation of 4-chloroaniline with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiourea in the presence of a base to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it could inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of this compound are contextualized below against structurally or functionally related derivatives.
Table 1: Structural and Functional Comparison
Key Insights :
Substituent Effects on Activity :
- The 4-chlorophenyl group (as in the target compound and 7g ) is critical for AChE inhibition, likely due to steric and electronic compatibility with enzyme subpockets .
- Bis-furan substituents (vs. bis-aryl) may improve solubility but reduce kinase affinity compared to diarylurea derivatives (e.g., VEGFR2 inhibitors in ).
Fusion Position :
- The [2,3-d] fusion in the target compound is less effective for EGFR inhibition compared to [3,4-d] analogs (IC₅₀ 740 µM vs. <100 nM) .
Thione vs. Amino/Oxy Groups: The 2-thione moiety in the target compound may enhance metal chelation (e.g., Co-MOFs in ) but reduce hydrogen-bonding compared to amino or oxy derivatives (e.g., GSK-3 inhibitors in ).
Biological Target Specificity :
- Compounds with bulky C-5/C-6 substituents (e.g., diarylureas or diphenyl groups) show kinase selectivity, while simpler analogs (e.g., bis-furan) lack this precision .
Biological Activity
4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The chemical formula of the compound is , and its structure consists of a pyrimidine core fused with furan rings and a chlorophenyl group, enhancing its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of furan and pyrimidine compounds exhibit significant antibacterial effects against various pathogens. For instance, compounds similar to this compound have demonstrated efficacy against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Some pyrimidine derivatives have been reported to possess anticancer properties. A study highlighted that certain synthesized pyrimidine thione derivatives exhibited cytotoxic effects on cancer cell lines . The mechanism often involves the inhibition of key enzymes or pathways crucial for cancer cell proliferation.
- Anti-inflammatory Effects : Pyrimidine derivatives are also noted for their anti-inflammatory properties. Research has indicated that certain compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various pyrimidine derivatives and evaluated their biological activities. Among these, compounds with furan substitutions showed promising antibacterial activity with Minimum Inhibitory Concentrations (MIC) as low as 3.125 µg/mL against tested pathogens .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets. For example, docking studies against Staphylococcus aureus tyrosyl-tRNA synthetase revealed favorable interactions, indicating a potential mechanism for antibacterial activity .
Comparative Biological Activity Table
| Biological Activity | Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|---|
| Antibacterial | This compound | 3.125 | Staphylococcus aureus |
| Antibacterial | Similar Furan Derivative | 64 | Escherichia coli |
| Antitumor | Pyrimidine Derivative | Varies (cell line dependent) | Cancer Cell Lines |
| Anti-inflammatory | Pyrimidine Thione Derivative | N/A | Inflammatory Models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
